molecular formula C20H17Cl2NO B11447167 3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one

3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one

Cat. No.: B11447167
M. Wt: 358.3 g/mol
InChI Key: BNQZONUOANLYOV-OTYYAQKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one typically involves a multi-step process. One common method is the condensation reaction between 4-chlorobenzaldehyde and 1-methyl-4-piperidone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one involves its interaction with cellular targets that regulate cell growth and apoptosis. The compound is known to inhibit key enzymes and signaling pathways involved in cancer cell proliferation. For instance, it can interfere with the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(4-chlorobenzylidene)-4-piperidone
  • 3,5-Bis(4-methoxybenzylidene)-1-methylpiperidin-4-one
  • 3,5-Bis(4-nitrobenzylidene)-1-methylpiperidin-4-one

Uniqueness

Compared to similar compounds, 3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one exhibits unique structural features that enhance its biological activity. The presence of chlorobenzylidene groups contributes to its higher potency and selectivity against cancer cells. Additionally, the methyl group on the piperidine ring can influence the compound’s pharmacokinetic properties, potentially improving its bioavailability and stability .

Properties

Molecular Formula

C20H17Cl2NO

Molecular Weight

358.3 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(4-chlorophenyl)methylidene]-1-methylpiperidin-4-one

InChI

InChI=1S/C20H17Cl2NO/c1-23-12-16(10-14-2-6-18(21)7-3-14)20(24)17(13-23)11-15-4-8-19(22)9-5-15/h2-11H,12-13H2,1H3/b16-10+,17-11+

InChI Key

BNQZONUOANLYOV-OTYYAQKOSA-N

Isomeric SMILES

CN1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C1

Canonical SMILES

CN1CC(=CC2=CC=C(C=C2)Cl)C(=O)C(=CC3=CC=C(C=C3)Cl)C1

Origin of Product

United States

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